molecular formula C12H17NO2 B8574870 N-Methoxy-N-methyl-4-n-propylbenzamide

N-Methoxy-N-methyl-4-n-propylbenzamide

Cat. No. B8574870
M. Wt: 207.27 g/mol
InChI Key: DYGRDOMQJYCJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methyl-4-n-propylbenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-methoxy-N-methyl-4-propylbenzamide

InChI

InChI=1S/C12H17NO2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2)15-3/h6-9H,4-5H2,1-3H3

InChI Key

DYGRDOMQJYCJMU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-n-propylbenzoic acid (10.0 g), 1-hydroxybenzotriazole hydrate (8.20 g), 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (21.5 g) and dichloromethane (1000 ml) was treated dropwise with triethylamine (42.6 ml) and N,-dimethylhydroxylamine hydrochloride (6.6 g). The mixture was stirred overnight at room temperature and then treated with water (700 ml). The organic layer was separated, washed with 2N aqueous hydrochloric acid (4×500 ml) and then saturated aqueous sodium bicarbonate solution (4×500 ml). The organic phase was dried (MgSO4) and concentrated to give the title compound as a clear oil (10.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,-dimethylhydroxylamine hydrochloride
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-n-propylbenzoic acid (10.0 g), 1-hydroxybenzotriazole hydrate (8.20 g), 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (21.5 g) and dichloromethane (1000 ml) was treated dropwise with triethylamine (42.6 ml) and N,O-dimethylhydroxylamine hydrochloride (6.6 g). The mixture was stirred overnight at room temperature and then treated with water (700 ml). The organic layer was separated, washed with 2N aqueous hydrochloric acid (4×500 ml) and then saturated aqueous sodium bicarbonate solution (4×500ml). The organic phase was dried (MgSO4) and concentrated to give the title compound as a clear oil (10.8 g). 1H-NMR (CDCl3): δ=0.95(t,3H), 1.65(m,2H), 2.60(t,2H), 3.36(s,3H), 3.58(s,3H), 7.20(d,2H), 7.60(d, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
42.6 mL
Type
solvent
Reaction Step Three

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